molecular formula C20H33NO B289703 N-dodecyl-3-methylbenzamide

N-dodecyl-3-methylbenzamide

Cat. No. B289703
M. Wt: 303.5 g/mol
InChI Key: TXYLMETUSBLFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dodecyl-3-methylbenzamide, also known as DMB, is a synthetic compound that belongs to the class of amides. It is a white solid crystalline powder that is soluble in organic solvents. DMB has been widely used in scientific research due to its unique properties and applications.

Mechanism of Action

N-dodecyl-3-methylbenzamide interacts with biological membranes and proteins through hydrophobic and hydrogen bonding interactions. It can insert into the lipid bilayer and affect the membrane properties, such as fluidity and permeability. N-dodecyl-3-methylbenzamide can also bind to specific sites on proteins and induce conformational changes or inhibit their activity. The mechanism of action of N-dodecyl-3-methylbenzamide depends on its concentration, the type of membrane or protein, and the experimental conditions.
Biochemical and physiological effects:
N-dodecyl-3-methylbenzamide has been shown to affect the activity of various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and G protein-coupled receptors. It can also modulate the function of ion channels, such as potassium channels and nicotinic acetylcholine receptors. N-dodecyl-3-methylbenzamide has been reported to have anti-inflammatory, anticancer, and antimicrobial activities. However, the exact biochemical and physiological effects of N-dodecyl-3-methylbenzamide depend on the specific experimental system and the concentration used.

Advantages and Limitations for Lab Experiments

N-dodecyl-3-methylbenzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in organic solvents. It can be easily synthesized and modified to tailor its properties for specific applications. However, N-dodecyl-3-methylbenzamide also has some limitations, such as its potential toxicity and side effects on biological systems. The concentration and duration of N-dodecyl-3-methylbenzamide exposure should be carefully controlled to avoid unwanted effects.

Future Directions

There are several future directions for N-dodecyl-3-methylbenzamide research. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to develop new methods for N-dodecyl-3-methylbenzamide synthesis and modification to enhance its properties and applications. Additionally, the use of N-dodecyl-3-methylbenzamide in combination with other compounds or techniques, such as fluorescence resonance energy transfer (FRET) and site-directed mutagenesis, can provide new insights into the structure and function of biological systems.

Synthesis Methods

N-dodecyl-3-methylbenzamide can be synthesized by the reaction of dodecylamine and 3-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of an amide bond between the amine and acid functional groups. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-dodecyl-3-methylbenzamide has been used in various scientific research fields, including biochemistry, biophysics, and pharmacology. It is a useful tool for studying the structure and function of proteins, membranes, and other biological molecules. N-dodecyl-3-methylbenzamide can be used as a fluorescent probe to monitor protein conformational changes, protein-lipid interactions, and membrane fluidity. It can also be used as a surfactant to solubilize hydrophobic compounds and enhance their bioavailability.

properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

N-dodecyl-3-methylbenzamide

InChI

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-16-21-20(22)19-15-13-14-18(2)17-19/h13-15,17H,3-12,16H2,1-2H3,(H,21,22)

InChI Key

TXYLMETUSBLFMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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